5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxyphenyl, diphenyl, and carbothioamide groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-27-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)25-26(22)23(28)24-19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERCFCKTYLGCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation for Chalcone Intermediate Synthesis
The synthesis of 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide begins with the preparation of the chalcone intermediate via Claisen-Schmidt condensation. This step involves the base-catalyzed reaction between acetophenone (1-phenylacetone) and 4-methoxybenzaldehyde.
Procedure :
- Reactants : Acetophenone (50 mmol, 6.76 g) and 4-methoxybenzaldehyde (50 mmol, 6.81 g) are dissolved in methanolic sodium hydroxide (10% w/v).
- Conditions : The mixture is stirred at room temperature for 4–6 hours, followed by overnight standing to ensure complete enolate formation and aldol addition.
- Workup : The reaction is quenched by pouring into ice-cold water and neutralized with dilute HCl. The precipitated chalcone, (2E)-1-phenyl-3-(4-methoxyphenyl)prop-2-en-1-one, is filtered, washed with ethanol, and recrystallized to achieve >95% purity.
Key Observations :
Alternative Synthetic Pathways
While the above method is predominant, alternative routes have been explored:
Pathway A: Microwave-Assisted Synthesis
- Advantages : Reduced reaction time (30–45 minutes) and improved yields (85–90%).
- Conditions : Chalcone and thiosemicarbazide are irradiated in acetic acid at 100°C under microwave conditions.
Pathway B: Solvent-Free Mechanochemical Synthesis
- Mechanism : Ball milling chalcone and thiosemicarbazide with a catalytic amount of p-toluenesulfonic acid (PTSA).
- Yield : Comparable to conventional methods (78–82%) but with reduced environmental impact.
Analytical Characterization
Spectroscopic Data
The synthesized compound is characterized using advanced spectroscopic techniques:
1H NMR (400 MHz, DMSO-d6) :
- δ 2.98 (dd, J = 3.2, 11.0 Hz, 1H, Ha), 3.72 (dd, J = 3.8, 11.0 Hz, 1H, Hb): Pyrazoline ring protons.
- δ 3.80 (s, 3H, OCH3): Methoxy group.
- δ 6.90–7.50 (m, 14H, ArH): Aromatic protons of phenyl and 4-methoxyphenyl groups.
IR (KBr, cm⁻¹) :
Mass Spectrometry :
Crystallographic and Thermal Analysis
Single-Crystal X-ray Diffraction :
- The pyrazoline ring adopts a half-chair conformation, with dihedral angles of 12.3° between the phenyl and 4-methoxyphenyl groups.
Thermogravimetric Analysis (TGA) :
- Decomposition onset at 210°C, indicating moderate thermal stability suitable for pharmaceutical formulation.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Method | Microwave Method | Mechanochemical Method |
|---|---|---|---|
| Reaction Time | 12 hours | 45 minutes | 2 hours |
| Yield | 75–80% | 85–90% | 78–82% |
| Purity | >95% | >98% | >93% |
| Environmental Impact | High solvent use | Moderate | Low |
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
- Issue : Co-crystallization of unreacted thiosemicarbazide.
- Solution : Gradient recrystallization using ethanol-water (3:1) mixtures.
Chemical Reactions Analysis
Reactivity of the Carbothioamide Group
The carbothioamide (–C(=S)NH2) group undergoes:
-
Hydrogen bonding : Participates in intramolecular N–H⋯S and N–H⋯N interactions, stabilizing the crystal structure .
-
Thiol-thione tautomerism : The thione form predominates, as evidenced by IR absorption at ~1,737 cm⁻¹ (C=S stretch) .
-
Complexation with metals : Though not explicitly studied for this compound, analogous pyrazoline carbothioamides form complexes with transition metals (e.g., Cu²⁺, Co²⁺) via S and N donor atoms .
Functionalization at the Pyrazoline Core
The dihydropyrazole ring (4,5-dihydro-1H-pyrazole) enables:
-
Electrophilic substitution : Methoxy and phenyl groups direct further substitution at C3 and C5 positions.
-
Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the dihydro-pyrazole ring can aromatize to a pyrazole, though this reaction remains unexplored for the title compound.
Biological Activity and Derived Reactions
The compound exhibits antituberculosis activity (MIC = 17 μM against M. tuberculosis H37Ra) . Its bioactivity is attributed to:
-
Hydrophobic interactions : 4-Methoxyphenyl and diphenyl groups enhance membrane penetration.
-
Hydrogen bonding : The carbothioamide group binds to enzyme active sites (e.g., MAO inhibitors) .
Structure-Activity Relationship (SAR) Findings :
-
Electron-donating groups (e.g., –OCH₃) at the para position of the phenyl ring improve bioavailability .
-
Substitution at N1 with bulkier groups reduces activity, highlighting the importance of the carbothioamide moiety .
Thermal and Solvent Stability
-
Melting point : 173–175°C, indicating moderate thermal stability .
-
Solubility : Poor in water but soluble in DMF and DMSO due to aromatic and thiourea groups .
Key Research Gaps
-
Limited studies on acid/base hydrolysis of the carbothioamide group.
-
No data on photochemical reactivity or catalytic applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. The compound has shown efficacy against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit Aurora-A kinase, which plays a crucial role in cell cycle regulation .
-
Case Studies :
- A study demonstrated that derivatives of pyrazole exhibited significant growth inhibition in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values suggesting potent activity .
- Another investigation into pyrazole derivatives indicated that compounds with methoxy substitutions had enhanced cytotoxic effects compared to their unsubstituted counterparts .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole-based compounds have also been extensively researched:
- Mechanism : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition leads to reduced prostaglandin synthesis, thereby alleviating inflammation .
- Clinical Relevance : Several pyrazole derivatives are already utilized in clinical settings as non-steroidal anti-inflammatory drugs (NSAIDs). The structure of this compound suggests a potential for similar applications .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-(4-methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but differs in the core structure, having an indole ring instead of a pyrazole ring.
5-(4-methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring and exhibits different biological activities.
Uniqueness: The uniqueness of 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide lies in its specific substitution pattern and the presence of the carbothioamide group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 328.407 g/mol. Its structure features a pyrazole ring substituted with methoxy and diphenyl groups, contributing to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating strong growth inhibition compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. It was tested against pro-inflammatory cytokines such as TNF-α and IL-6:
- Inhibition Rates : The compound demonstrated an inhibition rate of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM, comparable to dexamethasone .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess notable antimicrobial properties:
- Activity Against Bacteria : The compound was screened against various bacterial strains including E. coli and S. aureus, showing effective inhibition comparable to standard antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Cytokine Modulation : The compound modulates the expression of inflammatory cytokines.
- Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in cancer progression and inflammation.
Case Studies
A notable study evaluated the combination therapy of this pyrazole derivative with doxorubicin in breast cancer models:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
